1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a molecular formula of C18H23N5O2 and a molecular weight of 341.416. This compound is part of the purine family, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core structure.
Alkylation: The purine core is alkylated at the 1 and 3 positions with methyl groups.
Amination: The 8-position is then aminated with 4-methylbenzylamine.
Propylation: Finally, the 7-position is propylated to yield the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can also be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, propyl, and 4-methylbenzyl groups differentiates it from other purine derivatives, making it a valuable compound for research .
Properties
Molecular Formula |
C18H23N5O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(4-methylphenyl)methylamino]-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O2/c1-5-10-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)19-11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,19,20) |
InChI Key |
QZOGRWLPPVZLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1NCC3=CC=C(C=C3)C)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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